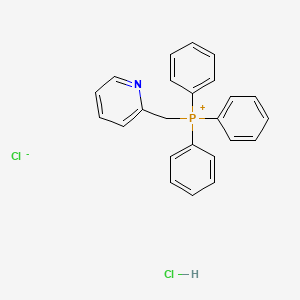

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenyl(pyridin-2-ylmethyl)phosphanium;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NP.2ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;;/h1-19H,20H2;2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQWTRCLYUFMSJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583771 | |

| Record name | Triphenyl[(pyridin-2-yl)methyl]phosphanium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99662-46-1 | |

| Record name | Triphenyl[(pyridin-2-yl)methyl]phosphanium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride (CAS Number: 99662-46-1), a versatile phosphonium salt with significant applications in organic synthesis and medicinal chemistry. This document elucidates the compound's fundamental properties, synthesis, and key applications, with a focus on its role as a Wittig reagent. Detailed mechanistic insights and experimental protocols are provided to empower researchers in leveraging this reagent for the synthesis of complex organic molecules, including advanced intermediates for drug discovery.

Introduction: The Strategic Importance of Phosphonium Salts in Modern Synthesis

In the landscape of synthetic organic chemistry, the ability to form carbon-carbon bonds with precision and stereocontrol is paramount. Phosphonium salts, particularly as precursors to phosphorus ylides for the Wittig reaction, represent a cornerstone technology for the construction of alkenes from carbonyl compounds. This compound has emerged as a reagent of interest due to its unique structural features, combining the classic triphenylphosphine moiety with a pyridylmethyl group. This combination influences its reactivity and solubility, making it a valuable tool in the synthesis of complex molecular architectures, including pharmacologically active compounds and functional materials. This guide aims to provide a comprehensive technical overview, bridging theoretical principles with practical applications to facilitate its effective use in research and development.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in the laboratory.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 99662-46-1 |

| Molecular Formula | C₂₄H₂₁ClNP·HCl |

| Molecular Weight | 426.32 g/mol [2][3] |

| Appearance | Off-white to white powder[1] |

| Melting Point | 249-254 °C[1][2] |

| Solubility | The hydrochloride salt form enhances solubility in polar solvents.[1] It is reportedly sensitive to moisture.[4] |

| Purity | Typically available in ≥98% purity.[2] |

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of phosphonium salts generally involves the quaternization of a phosphine with an alkyl halide. For this compound, the synthesis proceeds via the reaction of triphenylphosphine with 2-(chloromethyl)pyridine hydrochloride.

General Synthetic Pathway

The reaction is a nucleophilic substitution where the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the chloromethyl group of 2-(chloromethyl)pyridine. The hydrochloride form of the starting material is often used to improve stability and handling.

Caption: General synthetic scheme for this compound.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is a representative example based on general procedures for phosphonium salt synthesis and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (1 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile or toluene).

-

Addition of Alkyl Halide: Add 2-(chloromethyl)pyridine hydrochloride (1 equivalent) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, will often precipitate from the solution. The precipitate can be collected by vacuum filtration.

-

Purification: Wash the collected solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted triphenylphosphine. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

The Wittig Reaction: Mechanism and Application

The primary application of this compound is as a precursor for the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones.[1][5][6]

Mechanism of the Wittig Reaction

The Wittig reaction proceeds through a series of well-defined steps:

-

Ylide Formation: The phosphonium salt is deprotonated by a strong base to form a phosphorus ylide (also known as a phosphorane). The choice of base is critical and depends on the acidity of the proton on the carbon adjacent to the phosphorus. Common bases include n-butyllithium, sodium hydride, or potassium tert-butoxide.

-

Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a zwitterionic intermediate called a betaine. This betaine then undergoes ring closure to form a four-membered ring intermediate, the oxaphosphetane.

-

Alkene Formation: The oxaphosphetane is unstable and spontaneously decomposes through a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.

Caption: Simplified mechanism of the Wittig reaction.

The presence of the pyridine ring in this compound can influence the stereoselectivity of the Wittig reaction, potentially offering enhanced control over the formation of specific alkene isomers.[5]

Experimental Protocol: A General Wittig Olefination

This is a general protocol and should be adapted for the specific substrate and desired product.

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as potassium tert-butoxide (1.1 equivalents), portion-wise. The formation of the ylide is often indicated by a color change. Stir the mixture at this temperature for 1 hour.

-

Reaction with Carbonyl: Dissolve the aldehyde or ketone (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.

-

Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Applications in Drug Development and Medicinal Chemistry

The versatility of this compound extends to the synthesis of biologically active molecules, making it a valuable reagent for drug discovery and development professionals.[7]

Synthesis of Naphthalene Derivatives as Human Cytomegalovirus (HCMV) Protease Inhibitors

This phosphonium salt is a key reactant in the preparation of certain naphthalene derivatives that have been investigated as inhibitors of human cytomegalovirus (HCMV) protease.[2] The Wittig reaction is employed to construct a specific alkene linkage within the target molecule, which is crucial for its biological activity.

Preparation of Catechol Derivatives as Fluorescent Chemosensors

The reagent is also utilized in the synthesis of catechol derivatives designed as fluorescent chemosensors.[2] These sensors are valuable tools for detecting specific analytes, such as metal ions, with high sensitivity and selectivity. The olefination reaction facilitated by the phosphonium salt is a critical step in building the fluorophore's molecular framework.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information [2]

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a cool, dry place away from moisture.[4]

Conclusion

This compound is a highly valuable and versatile reagent for synthetic chemists. Its primary utility as a precursor for the Wittig reaction enables the efficient synthesis of a wide range of alkenes. The presence of the pyridyl moiety offers potential for modulating reactivity and stereoselectivity. Its demonstrated applications in the synthesis of complex molecules with biological and materials science relevance underscore its importance in modern organic chemistry and drug discovery. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively and safely incorporate this powerful tool into their synthetic strategies.

References

-

The Wittig Reaction and the Critical Role of Phosphonium Salts like this compound. NINGBO INNO PHARMCHEM CO.,LTD. Link

-

This compound. LabSolutions. Link

-

The Wittig Reaction: Synthesis of Alkenes. Link

-

Clorhidrato de cloruro de trifenil(2-piridilmetil)fosfonio. Chem-Impex. Link

-

Wittig reaction. Wikipedia. Link

-

Triphenyl(2-pyridylmethyl)phosphonium chloride 98 99662-46-1. Sigma-Aldrich. Link

-

Wittig Reaction - Common Conditions. Organic Chemistry Portal. Link

-

Specialty Reagents for Medicinal Chemistry: The Importance of this compound. NINGBO INNO PHARMCHEM CO.,LTD. Link

-

99662-46-1(this compound) Product Description. ChemicalBook. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 三苯(2-吡啶基甲基)膦氯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 99662-46-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. nbinno.com [nbinno.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride molecular structure and weight.

An In-depth Technical Guide to Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

This guide provides a comprehensive technical overview of this compound, a significant reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular characteristics, synthesis, and applications, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: A Versatile Phosphonium Salt in Organic Synthesis

This compound is a quaternary phosphonium salt that has garnered considerable attention as a precursor to phosphonium ylides for use in the Wittig reaction.[1][2] Its structure, which combines the classic triphenylphosphine moiety with a pyridylmethyl group, imparts unique reactivity and utility, particularly in the synthesis of complex molecules with alkene functionalities. This reagent is instrumental in carbon-carbon bond formation, a cornerstone of synthetic organic chemistry.[1][2]

The presence of the pyridine ring and its hydrochloride salt form influences the compound's solubility and reactivity, making it a versatile tool in the synthesis of pharmaceuticals and other fine chemicals.[1] This guide will provide a detailed exploration of its molecular structure, a reliable protocol for its synthesis, and a thorough discussion of its primary applications, offering both theoretical insights and practical guidance.

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its role in chemical synthesis.

Molecular Structure and Weight

The molecule consists of a central phosphorus atom bonded to three phenyl groups and one 2-pyridylmethyl group, forming a positively charged phosphonium cation. This cation is associated with a chloride anion. Additionally, the nitrogen atom of the pyridine ring is protonated and paired with another chloride anion, forming a hydrochloride salt.

Table 1: Key Molecular and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₁ClNP · HCl | |

| Molecular Weight | 426.32 g/mol | |

| CAS Number | 99662-46-1 | |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | 249-254 °C | |

| Solubility | Enhanced solubility in polar solvents due to its salt nature. | [1] |

Structural Representation

The two-dimensional structure of this compound is depicted below:

Caption: 2D Structure of this compound.

Synthesis of this compound

The synthesis of this phosphonium salt is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 2-(chloromethyl)pyridine hydrochloride.

General Reaction Scheme

The synthesis involves the quaternization of triphenylphosphine with 2-(chloromethyl)pyridine hydrochloride. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Please note: This is a representative protocol based on general methods for phosphonium salt synthesis. Researchers should always conduct a thorough risk assessment before proceeding.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine triphenylphosphine (1.0 eq) and 2-(chloromethyl)pyridine hydrochloride (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as acetonitrile or toluene, to the flask. The choice of solvent can influence reaction time and product purity.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, will often precipitate out of the non-polar solvent. If necessary, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Notes |

| Phenyl-H | 7.6 - 8.0 (m, 15H) | 130 - 135 (m) | Complex multiplet for the three phenyl groups. |

| Pyridyl-H | 7.2 - 8.5 (m, 4H) | 125 - 155 (m) | The exact shifts will depend on the protonation state and solvent. |

| CH₂ | ~5.5 (d) | ~30 (d) | Methylene bridge protons, appearing as a doublet due to coupling with ³¹P. |

³¹P NMR Spectroscopy: The ³¹P NMR spectrum is expected to show a single resonance in the range of +20 to +30 ppm, which is characteristic of tetracoordinate phosphonium salts.

Applications in Organic Synthesis

The primary application of this compound is as a Wittig reagent precursor for the synthesis of alkenes.[2]

The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. The reaction proceeds via the formation of a phosphonium ylide, which then reacts with the carbonyl compound.

Caption: General mechanism of the Wittig Reaction.

Role in Medicinal Chemistry and Drug Development

The Wittig reaction, utilizing reagents like this compound, is crucial in the synthesis of complex organic molecules that form the scaffolds of many pharmaceutical compounds.[2] The ability to introduce a carbon-carbon double bond with control over its position is essential for building molecular diversity and for structure-activity relationship (SAR) studies in drug discovery. The pyridine moiety in this particular reagent can also serve as a handle for further functionalization or as a key binding element in the final drug molecule.

Safety and Handling

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility as a Wittig reagent precursor allows for the efficient formation of carbon-carbon double bonds, a critical transformation in the synthesis of complex organic molecules, including those of medicinal importance. A thorough understanding of its structure, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Specialty Reagents for Medicinal Chemistry: The Importance of this compound. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Royal Society of Chemistry. Supplementary Information Preparation of organic mechanochromic fluorophores. [Link]

- Google Patents. Preparation method of triphenylmethylphosphonium chloride.

-

PubChem. Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

Abstract

This technical guide provides an in-depth exploration of the synthesis pathway for Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride, a crucial reagent in organic and medicinal chemistry. Primarily utilized as a precursor to a Wittig reagent, this phosphonium salt is instrumental in the formation of carbon-carbon double bonds, a foundational transformation in the construction of complex molecular architectures.[1] This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and discusses the critical process parameters and analytical characterization techniques. The content is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights for successful synthesis.

Introduction and Significance

This compound is a quaternary phosphonium salt valued for its stability and predictable reactivity.[1] Its primary application lies in its conversion to the corresponding phosphorus ylide (or Wittig reagent) upon treatment with a strong base. This ylide is a powerful nucleophile that reacts with aldehydes and ketones to produce alkenes with a high degree of regiocontrol, a process known as the Wittig reaction.[2][3][4] This capability is vital in medicinal chemistry, where precise control over molecular structure is essential for modulating a compound's biological activity and pharmacokinetic properties.[1]

The synthesis of the title compound is a classic example of nucleophilic substitution, providing a reliable and scalable route to this versatile chemical tool. This guide will elucidate this pathway, emphasizing the rationale behind methodological choices to ensure reproducibility and high-yield outcomes.

The Synthetic Pathway: A Mechanistic Perspective

The formation of this compound is achieved through the quaternization of triphenylphosphine. This process is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.

Core Reaction: (C₆H₅)₃P + ClCH₂C₅H₄N·HCl → [(C₆H₅)₃P⁺CH₂C₅H₄N·HCl]Cl⁻

The SN2 Mechanism

The reaction proceeds via a single, concerted step. Triphenylphosphine, (C₆H₅)₃P, serves as the nucleophile. The phosphorus atom possesses a lone pair of electrons and, despite the steric bulk of the three phenyl groups, is sufficiently nucleophilic to attack electrophilic carbon centers.[5]

The electrophile is 2-(chloromethyl)pyridine, typically used as its hydrochloride salt for enhanced stability. The carbon atom of the chloromethyl (-CH₂Cl) group is electron-deficient due to the inductive effect of the adjacent chlorine atom, making it susceptible to nucleophilic attack.

The mechanism unfolds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic methylene carbon of 2-(chloromethyl)pyridine.

-

Transition State: A five-coordinate transition state is formed where a new P-C bond is partially formed and the C-Cl bond is partially broken.

-

Displacement: The chloride ion is displaced as the leaving group, and the P-C bond formation is completed.

The result is the formation of the triphenyl(2-pyridylmethyl)phosphonium cation and a chloride anion. The pyridine nitrogen remains protonated by the hydrogen chloride, yielding the final hydrochloride salt.

Diagram of the SN2 Reaction Mechanism

Caption: SN2 mechanism for phosphonium salt formation.

Rationale for Reagent and Condition Selection

-

Triphenylphosphine (Nucleophile): It is an ideal nucleophile for this reaction. It is a solid that is relatively stable to air, making it easy to handle.[5] The resulting phosphonium salt is typically a stable, crystalline solid, which simplifies isolation and purification.

-

2-(Chloromethyl)pyridine Hydrochloride (Electrophile): The use of the hydrochloride salt enhances the stability of the starting material. The chloromethyl group provides a good leaving group (Cl⁻) for the SN2 reaction.

-

Solvent Choice (e.g., Acetonitrile, Toluene): A polar aprotic solvent like acetonitrile is often preferred. It can dissolve the ionic starting material and stabilize the charged transition state without interfering with the nucleophile. Toluene is another common choice, particularly for reactions run at higher temperatures.[6][7]

-

Reaction Temperature (Reflux): The reaction requires heating to overcome the activation energy barrier. Refluxing the solution ensures a constant, controlled temperature at the boiling point of the solvent, allowing the reaction to proceed to completion in a reasonable timeframe.[7]

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment

-

Reagents:

-

Triphenylphosphine (PPh₃)

-

2-(Chloromethyl)pyridine hydrochloride

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether ((C₂H₅)₂O)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Diagram of the Experimental Workflow

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Procedure

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (e.g., 26.2 g, 0.1 mol).

-

Reagent Addition: Add 2-(chloromethyl)pyridine hydrochloride (e.g., 16.4 g, 0.1 mol) to the flask, followed by anhydrous acetonitrile (e.g., 100 mL).

-

Heating and Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Begin stirring and heat the mixture to reflux (approximately 82°C for acetonitrile).

-

Reaction Time: Maintain the reaction at reflux for 12 to 24 hours. The formation of a white precipitate is typically observed as the product is less soluble than the reactants.

-

Cooling and Precipitation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. To maximize precipitation, further cool the flask in an ice-water bath for 1-2 hours.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with several portions of cold diethyl ether. This step is crucial for removing any unreacted triphenylphosphine and other organic-soluble impurities.[8]

-

Drying: Transfer the white solid to a watch glass or drying dish and dry under vacuum to a constant weight.

Data Summary and Characterization

Quantitative Data Table

| Parameter | Value / Description | Rationale |

| Reactant 1 | Triphenylphosphine | Potent nucleophile, forms stable crystalline salt. |

| Reactant 2 | 2-(Chloromethyl)pyridine HCl | Stable electrophile with a good leaving group. |

| Molar Ratio | 1:1 | Stoichiometric for SN2 quaternization. |

| Solvent | Acetonitrile, anhydrous | Polar aprotic solvent; solubilizes reactants. |

| Temperature | ~82°C (Reflux) | Provides activation energy for the reaction. |

| Reaction Time | 12 - 24 hours | Ensures reaction goes to completion. |

| Expected Yield | > 90% | Typically a high-yielding reaction. |

| Appearance | White crystalline solid | Characteristic of phosphonium salts. |

| Melting Point | 249-254 °C[9][10] | Key indicator of product purity. |

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the triphenylphosphonium and pyridyl groups, as well as a diagnostic downfield-shifted peak for the methylene (-CH₂-) protons adjacent to the positively charged phosphorus.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

³¹P NMR: A single peak in the expected region for a quaternary phosphonium salt confirms the successful quaternization of phosphorus.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups and confirm the absence of starting materials.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the phosphonium cation, [(C₆H₅)₃PCH₂C₅H₄N·H]²⁺.

-

Elemental Analysis: Provides the percentage composition of C, H, N, Cl, and P, which should match the calculated values for the molecular formula C₂₄H₂₂Cl₂NP.

Conclusion and Outlook

The synthesis of this compound via the SN2 reaction of triphenylphosphine and 2-(chloromethyl)pyridine hydrochloride is a reliable and efficient method. The protocol is robust, scalable, and utilizes readily available materials. The resulting high-purity phosphonium salt is a valuable asset for synthetic chemists, particularly for its role in the Wittig reaction, enabling the construction of complex organic molecules for pharmaceutical and materials science applications.[1] Understanding the causality behind the choice of reagents and conditions, as outlined in this guide, is paramount to achieving consistent and successful synthetic outcomes.

References

- Ningbo Inno Pharmchem Co., Ltd. Specialty Reagents for Medicinal Chemistry: The Importance of this compound.

- Organic Chemistry Portal. Wittig Reaction.

- PubMed Central (PMC). Synthesis and antibacterial activity of novel phosphonium salts on the basis of pyridoxine.

- PubMed Central (PMC), National Institutes of Health.

- YouTube. The Wittig reaction.

- Wikipedia. Wittig reaction.

- Chemistry LibreTexts. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction.

- Sigma-Aldrich. Triphenyl(2-pyridylmethyl)phosphonium chloride 98 99662-46-1.

- Organic Chemistry Portal.

- ResearchGate. Synthesis of 2‐(chloromethyl)pyridine.

- PrepChem.com. Synthesis of triphenyl(triphenylmethyl)phosphonium chloride.

- YouTube. Triphenylphosphine.

- ChemicalBook. 99662-46-1(this compound) Product Description.

- MDPI. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide.

- MDPI. Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs.

- ResearchGate. Synthesis and Crystal Structure of Novel Phosphonium Salt.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triphenyl(2-pyridylmethyl)phosphonium chloride 98 99662-46-1 [sigmaaldrich.com]

- 10. 99662-46-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Physical and chemical properties of Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride.

An In-depth Technical Guide to Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

Abstract

This compound is a quaternary phosphonium salt of significant interest in the fields of organic synthesis and medicinal chemistry. Its strategic importance lies primarily in its role as a stable, reliable precursor for the Wittig reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon double bonds. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, synthesis, and key applications. We will delve into the causality behind its reactivity, provide actionable experimental protocols, and contextualize its utility for researchers, scientists, and drug development professionals.

Compound Identification and Core Physical Properties

This compound is structurally characterized by a central phosphorus atom bonded to three phenyl groups and a pyridin-2-ylmethyl group. The positive charge on the phosphonium center is balanced by a chloride anion. Additionally, the basic nitrogen of the pyridine ring is protonated, forming a hydrochloride salt. This dual-salt nature influences its solubility and handling characteristics.

Caption: Chemical Structure of this compound.

The macroscopic and fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 99662-46-1 | |

| Molecular Formula | C₂₄H₂₁ClNP · HCl | |

| Molecular Weight | 426.32 g/mol | |

| Appearance | Solid, crystalline powder | |

| Melting Point | 249-254 °C (decomposes) | [1] |

| Solubility | Enhanced solubility in polar solvents due to its ionic nature. | [2] |

| SMILES | [Cl-].Cl[H].C(c1ccccn1)(c3ccccc3)c4ccccc4 |

Spectroscopic Characterization

Structural elucidation and purity assessment of phosphonium salts rely heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

2.1 Nuclear Magnetic Resonance (NMR)

The hydrochloride form of this salt makes it suitable for analysis in deuterated polar solvents like DMSO-d₆ or D₂O. The expected spectral features are key to confirming its identity.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Rationale | Source(s) |

| ¹H NMR | 7.5 - 8.5 | Aromatic Protons: Complex multiplets corresponding to the three phenyl rings and the pyridyl ring. | [3][4] |

| ~5.5 - 6.0 | Methylene Protons (-CH₂-): A characteristic doublet. The signal is split by the adjacent phosphorus atom (²JP-H coupling, typically 14-16 Hz). | [3] | |

| >10 | N-H Proton: A broad singlet for the proton on the pyridinium nitrogen, which may exchange with solvent protons. | N/A | |

| ³¹P NMR | ~23 - 25 | Phosphorus Nucleus: A single sharp peak in the proton-decoupled spectrum, characteristic of quaternary phosphonium salts. | [4][5] |

| ¹³C NMR | 115 - 136 | Aromatic Carbons: Multiple signals for the phenyl and pyridyl carbons. Carbons directly attached to phosphorus will appear as doublets due to ¹JP-C coupling. | [4] |

| ~25 - 30 | Methylene Carbon (-CH₂-): A doublet due to strong one-bond coupling with the phosphorus atom (¹JP-C). | N/A |

2.2 Mass Spectrometry (MS)

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed in the positive ion mode would be the phosphonium cation [C₂₄H₂₁NP]⁺.

-

Expected m/z: 354.14117 (Monoisotopic mass of the cation)[6]

Chemical Properties and Reactivity

3.1 The Wittig Reaction: A Cornerstone Application

The predominant chemical utility of this reagent is as a precursor for the Wittig reaction.[2][7] The protons on the methylene bridge are acidic due to the powerful electron-withdrawing effect of the adjacent phosphonium cation. Treatment with a suitable base removes a proton to generate a highly reactive phosphonium ylide (or phosphorane).

This ylide is a key intermediate that reacts with aldehydes or ketones to produce alkenes, a critical transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[7] The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide, substrate, and reaction conditions.

Caption: Generalized workflow of the Wittig reaction using a phosphonium salt precursor.

3.2 Stability and Handling Considerations

Phosphonium salts are generally characterized by high thermal stability compared to their nitrogen-based ammonium analogues.[8][9] However, their long-term stability is a multifactorial property governed by the interplay of the cation, the anion, and environmental conditions.[10]

-

Cation Structure: The bulky triphenyl groups provide steric shielding to the central phosphorus atom, contributing to its stability.

-

Anion Nucleophilicity: The chloride anion can be nucleophilic at elevated temperatures, potentially leading to decomposition pathways.[11] For many applications, this is not a concern under standard reaction conditions.

-

Hydrochloride Form: The protonation of the pyridyl nitrogen serves a dual purpose. It prevents the basic nitrogen from interfering with reactions and enhances the compound's solubility in polar protic solvents.

Synthesis and Safety

4.1 Representative Synthetic Protocol

The synthesis of phosphonium salts is typically a straightforward nucleophilic substitution reaction. The following protocol is a representative method.

Objective: To synthesize this compound.

Materials:

-

Triphenylphosphine (1.0 eq)

-

2-(Chloromethyl)pyridine hydrochloride (1.0 eq)

-

Acetonitrile (solvent)

-

Diethyl ether (for precipitation)

-

Hydrochloric acid (for final salt formation, if starting from free base)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine in dry acetonitrile.

-

Addition of Alkyl Halide: Add 2-(chloromethyl)pyridine hydrochloride to the solution. Rationale: Using the hydrochloride form of the starting material is often convenient and leads directly to the desired product class.

-

Reflux: Heat the mixture to reflux (approx. 82°C) and maintain for 6-12 hours.[12] The progress of the reaction can be monitored by TLC or ³¹P NMR. The product, being a salt, will often precipitate from the solution upon formation or cooling.

-

Isolation: Cool the reaction mixture to room temperature, then further in an ice bath to maximize precipitation. If the product remains dissolved, the volume of acetonitrile can be reduced under vacuum.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.

-

Drying: Dry the resulting white solid under vacuum to yield the final product.

-

Validation: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 2 (NMR, MS) and by measuring its melting point.

4.2 Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

| Hazard Category | GHS Information | Handling & PPE Recommendations | Source(s) |

| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves (e.g., nitrile). Wash hands thoroughly after handling. | |

| Eye Irritation | H319: Causes serious eye irritation. | Wear safety glasses or goggles. | |

| Respiratory Irritation | H335: May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood. Avoid inhaling dust. Use a dust mask (e.g., N95) for handling large quantities. | |

| Personal Protective Equipment (PPE) | Pictogram: GHS07 (Exclamation Mark) | Standard laboratory attire: lab coat, gloves, and eye protection. | |

| Storage | Storage Class: 11 (Combustible Solids) | Store in a tightly closed container in a dry, well-ventilated place. | [13] |

Applications in Research and Development

The ability to reliably construct complex molecular architectures makes this compound a valuable tool for chemists.

-

Medicinal Chemistry & Drug Development: Its primary role is in the synthesis of novel therapeutic agents.[2] The Wittig reaction is fundamental for creating the specific geometric isomers (E/Z) of alkenes that are often crucial for a molecule's biological activity and pharmacokinetic properties.[7]

-

Specific Synthetic Applications: Beyond general use, it has been specifically documented as a reactant in:

-

Materials Science: As a building block, it can be used to introduce phosphonium and pyridyl moieties into larger structures for applications in coordination chemistry.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined physical properties, predictable reactivity in the Wittig reaction, and general stability make it a reliable choice for constructing complex molecules. For professionals in drug discovery and materials science, a thorough understanding of this compound's characteristics is essential for designing efficient and effective synthetic pathways to novel and impactful chemical entities.

References

- Specialty Reagents for Medicinal Chemistry: The Importance of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Thermal Stability of Highly Fluorinated Phosphonium Salts. (n.d.). TA Instruments.

- Phosphonium Salts - Catalysts. (n.d.). Alfa Chemistry.

- Clorhidrato de cloruro de trifenil(2-piridilmetil)fosfonio. (n.d.). Chem-Impex.

- A Technical Guide to the Computational Modeling of Phosphonium Salt Stability. (2025). BenchChem.

- This compound, 98%. (n.d.). Sigma-Aldrich.

- WO2001087900A1 - Phosphonium salts. (n.d.). Google Patents.

- Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). PMC - NIH.

- This compound Product Description. (n.d.). ChemicalBook.

- H-1 NMR Spectrum. (n.d.).

- Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride. (2025). PubChem.

- Triphenylphosphine hydrochloride. (n.d.). PubChem - NIH.

- SAFETY DATA SHEET. (2024). Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). TCI Chemicals.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Triphenyl(4-pyridinylmethyl)phosphonium chloride, 97%. (n.d.). Sigma-Aldrich.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Benzyltriphenylphosphonium chloride(1100-88-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound. (n.d.). PubChemLite.

- 31P{1H} NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. (n.d.).

- Methyl(triphenyl)phosphonium chloride synthesis. (n.d.). ChemicalBook.

- Synthesis of triphenyl(triphenylmethyl)phosphonium chloride. (n.d.). PrepChem.com.

Sources

- 1. 99662-46-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. acadiau.ca [acadiau.ca]

- 4. rsc.org [rsc.org]

- 5. P-31 NMR Spectrum [acadiau.ca]

- 6. PubChemLite - this compound (C24H21NP) [pubchemlite.lcsb.uni.lu]

- 7. nbinno.com [nbinno.com]

- 8. alfachemic.com [alfachemic.com]

- 9. WO2001087900A1 - Phosphonium salts - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tainstruments.com [tainstruments.com]

- 12. prepchem.com [prepchem.com]

- 13. fishersci.com [fishersci.com]

- 14. トリフェニル(2-ピリジルメチル)ホスホニウムクロリド 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

Potential biological activities of Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride.

An In-depth Technical Guide to the Potential Biological Activities of Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

Authored by: A Senior Application Scientist

Foreword for the Research Professional

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. This guide is intended for the discerning researcher, scientist, and drug development professional, offering a deep dive into the prospective biological activities of this compound. While this compound is commercially recognized as a reagent for organic synthesis, its structural motifs—a lipophilic triphenylphosphonium cation and a pyridyl group—suggest a compelling, yet underexplored, pharmacological profile.[1][2]

This document moves beyond a simple recitation of facts. It is a synthesis of established principles in medicinal chemistry and pharmacology, applied to forecast the biological behavior of this specific molecule. We will dissect its constituent parts, draw parallels from closely related compounds, and propose testable hypotheses regarding its potential as an anticancer and antimicrobial agent. The experimental protocols detailed herein are not merely instructional but are designed as self-validating systems to ensure the generation of robust and reproducible data.

It is my hope that this guide will serve as a catalyst for new avenues of research, providing both the conceptual framework and the practical tools to unlock the therapeutic potential of this compound.

Compound Profile: this compound

Before delving into its potential biological activities, a thorough understanding of the molecule's chemical and physical properties is essential.

| Property | Value | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 99662-46-1 | [3][4] |

| Molecular Formula | C24H21ClNP · HCl | [3] |

| Molecular Weight | 426.32 g/mol | [3][4] |

| Structure | A quaternary phosphonium salt with a central phosphorus atom bonded to three phenyl groups and a 2-pyridylmethyl group. It exists as a hydrochloride salt. | [5] |

| Primary Application | Reagent in organic synthesis, particularly for the Wittig reaction to form C-C bonds. | [1][2] |

Structural Insights: The molecule's structure is key to its predicted biological activity. The triphenylphosphonium [(C₆H₅)₃P⁺-] moiety confers a delocalized positive charge and significant lipophilicity. The pyridyl group, a nitrogen-containing heterocycle, is a common pharmacophore in many bioactive compounds.

Postulated Biological Activity I: Anticancer Potential

A substantial body of evidence supports the anticancer activity of lipophilic cations, particularly triphenylphosphonium (TPP) derivatives.[6][7] The rationale for this activity is rooted in the distinct bioenergetic profile of cancer cells.

The Mitochondrial Connection: A Trojan Horse Strategy

Cancer cells typically exhibit a significantly higher mitochondrial membrane potential compared to normal cells.[8] This electrochemical gradient acts as a powerful driving force for the accumulation of lipophilic cations like the TPP moiety of our target compound.[8] This selective accumulation within the mitochondria of neoplastic cells is the cornerstone of the proposed anticancer mechanism.[8][9]

Once concentrated in the mitochondria, TPP-containing compounds can disrupt the organelle's critical functions, including the electron transport chain and ATP synthesis.[6] This disruption of cellular respiration can trigger a cascade of events leading to apoptotic cell death.[6][8]

Proposed Mechanism of Cytotoxicity

The following diagram illustrates the hypothesized mechanism of action for the anticancer activity of this compound.

Caption: Proposed mechanism of anticancer activity.

Experimental Validation: In Vitro Cytotoxicity Assessment

To empirically test the hypothesized anticancer activity, a series of in vitro assays are required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[10][11]

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., human dermal fibroblasts) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in sterile DMSO.

-

Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Replace the media in the 96-well plate with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

-

Incubation:

-

Incubate the plate for 24, 48, and 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Postulated Biological Activity II: Antimicrobial Properties

The presence of both a quaternary phosphonium salt and a pyridinium-like moiety suggests a strong potential for antimicrobial activity.

Dual-Action Antimicrobial Hypothesis

-

Quaternary Phosphonium Salts (QPSs): QPSs are known to possess broad-spectrum antimicrobial activity.[12] Their cationic nature facilitates electrostatic interactions with the negatively charged components of microbial cell membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction can lead to membrane disruption, leakage of intracellular components, and ultimately, cell death.[12]

-

Pyridinium Derivatives: Pyridinium salts are also a well-established class of antimicrobial agents.[13] Their mechanism of action is also primarily attributed to their ability to disrupt the cytoplasmic membrane.[13]

The combination of these two pharmacophores in a single molecule could potentially lead to synergistic or enhanced antimicrobial effects. It is hypothesized that this compound will be active against a range of bacteria, with a potentially greater effect on Gram-positive organisms, as is common for many cationic antimicrobials.[14]

Experimental Workflow for Antimicrobial Susceptibility Testing

A standardized workflow is critical for determining the antimicrobial efficacy of a novel compound. This typically involves initial screening followed by quantitative determination of the minimum inhibitory concentration (MIC).

Caption: Workflow for antimicrobial susceptibility testing.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.[15][16]

-

Preparation of Bacterial Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight on appropriate agar plates.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

-

Add 50 µL of a 2X concentrated stock solution of the test compound to the first well and perform serial 2-fold dilutions across the plate.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Summary and Future Directions

This compound, while primarily utilized as a synthetic reagent, possesses structural features that strongly suggest potential as a bioactive molecule. The lipophilic triphenylphosphonium cation provides a mechanism for selective targeting of cancer cell mitochondria, while the combination of the phosphonium and pyridyl moieties presents a compelling case for antimicrobial activity.

The experimental protocols detailed in this guide provide a clear and robust framework for the initial in vitro evaluation of these potential biological activities. Positive results from these assays would warrant further investigation, including:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways involved in its cytotoxic and antimicrobial effects.

-

In Vivo Efficacy: Evaluating the compound's therapeutic potential in animal models of cancer and infectious disease.

-

Toxicity and Pharmacokinetic Profiling: Assessing the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties.

The exploration of this compound's biological activities represents a promising avenue for the discovery of novel therapeutic agents.

References

-

CP Lab Safety. This compound, 1 gram. [Link]

-

PubChem. Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Specialty Reagents for Medicinal Chemistry: The Importance of this compound. [Link]

- Google Patents. CN103275123A - Preparation method of triphenylmethylphosphonium chloride.

-

MDPI. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. [Link]

-

ResearchGate. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt. [Link]

-

PMC. Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. [Link]

-

ResearchGate. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines | Request PDF. [Link]

-

PubMed. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines. [Link]

-

Semantic Scholar. Phosphonium salts exhibiting selective anti-carcinoma activity in vitro. [Link]

-

NCBI Bookshelf. Antimicrobial Susceptibility Testing. [Link]

-

PubMed. In vitro assays and techniques utilized in anticancer drug discovery. [Link]

-

PubMed. Synthesis and antibacterial activity of novel phosphonium salts on the basis of pyridoxine. [Link]

-

MDPI. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. [Link]

-

MDPI. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. [Link]

-

OIE. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

ResearchGate. Bioassays for Anticancer Activities. [Link]

-

WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

ResearchGate. Antimicrobial Potential of Quaternary Phosphonium Salt Compounds: a Review. [Link]

-

ACS Publications. ACS Catalysis Ahead of Print. [Link]

-

PubMed. Bioassays for anticancer activities. [Link]

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

FDA. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

-

EUCAST. EUCAST: EUCAST - Home. [Link]

-

PMC. Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 99662-46-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride | C24H21ClNP | CID 11058219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antibacterial activity of novel phosphonium salts on the basis of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. woah.org [woah.org]

An In-Depth Technical Guide to Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride is a quaternary phosphonium salt that has emerged as a valuable reagent in modern organic synthesis. Its utility primarily stems from its role as a precursor to a phosphorus ylide, a key component in the renowned Wittig reaction. This reaction provides a powerful and versatile method for the stereoselective synthesis of alkenes, a functional group of immense importance in the construction of complex organic molecules, including pharmaceuticals and natural products. The presence of the 2-pyridylmethyl moiety imparts unique reactivity and potential for stereochemical control, making this particular phosphonium salt a reagent of significant interest to the scientific community. This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a focus on its practical utility for researchers in the field of drug discovery and development.

Historical Context and the Genesis of Pyridyl-Containing Wittig Reagents

The story of this compound is intrinsically linked to the groundbreaking work of Georg Wittig, who was awarded the Nobel Prize in Chemistry in 1979 for his development of the reaction that now bears his name.[1] The Wittig reaction, first reported in 1954, revolutionized the way chemists approached the synthesis of carbon-carbon double bonds.[2] It involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or a ketone to produce an alkene and triphenylphosphine oxide.[3]

While the early work focused on simple alkyl and aryl phosphonium salts, the exploration of more complex ylides, including those containing heterocyclic moieties like pyridine, expanded the scope and versatility of the Wittig reaction. The introduction of a pyridine ring into the phosphonium salt, as seen in this compound, offers several potential advantages. The pyridine nitrogen can influence the reactivity of the ylide and the stereochemical course of the reaction through electronic effects or by acting as a coordinating ligand.[4] Although a definitive singular publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence is a logical progression in the field of organophosphorus chemistry, driven by the need for more sophisticated and selective synthetic tools.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 99662-46-1 | [5] |

| Molecular Formula | C₂₄H₂₁ClNP · HCl | [5] |

| Molecular Weight | 426.32 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | 249-254 °C | [5] |

| Solubility | Soluble in polar solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key precursor, 2-(chloromethyl)pyridine hydrochloride. The second step is the quaternization of triphenylphosphine with this precursor.

Step 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

A common method for the synthesis of 2-(chloromethyl)pyridine hydrochloride involves the chlorination of 2-pyridinemethanol.

Experimental Protocol:

-

To a stirred solution of 2-pyridinemethanol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform), slowly add thionyl chloride (1.1-1.5 equivalents) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid residue is 2-(chloromethyl)pyridine hydrochloride, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Step 2: Synthesis of this compound

The final step involves the reaction of 2-(chloromethyl)pyridine hydrochloride with triphenylphosphine.

Experimental Protocol (Adapted from a similar procedure for the 4-isomer[6]):

-

Suspend 2-(chloromethyl)pyridine hydrochloride (1 equivalent) and triphenylphosphine (1 equivalent) in a suitable anhydrous solvent such as toluene or acetonitrile.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Mechanism of Action in the Wittig Reaction

The utility of this compound lies in its conversion to the corresponding phosphorus ylide, which then participates in the Wittig reaction.

Ylide Formation

The phosphonium salt is deprotonated by a strong base to form the ylide. The choice of base is crucial and depends on the acidity of the proton on the carbon adjacent to the phosphorus atom. Common bases include n-butyllithium, sodium hydride, or sodium amide.[7]

The Wittig Reaction Mechanism

The phosphorus ylide then reacts with an aldehyde or ketone in a two-step process:

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine intermediate.[8]

-

Oxaphosphetane Formation and Decomposition: The betaine collapses to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[9]

Stereoselectivity

The stereochemical outcome of the Wittig reaction (i.e., the formation of either the E- or Z-alkene) is influenced by several factors, including the nature of the substituents on the ylide and the reaction conditions.[10] Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized. The ylide derived from this compound is considered semi-stabilized due to the presence of the aromatic pyridine ring. Semi-stabilized ylides often give mixtures of E and Z isomers, and the ratio can be sensitive to the reaction conditions, such as the solvent and the nature of the base used.[11] The pyridine nitrogen can potentially influence the stereoselectivity through coordination with the counterion of the base or by altering the electronics of the ylide.[12]

Applications in Drug Discovery and Development

The ability to construct complex molecules with precise stereochemistry makes the Wittig reaction, and by extension, reagents like this compound, invaluable in medicinal chemistry.[13]

Synthesis of Combretastatin Analogues

A prominent application of pyridyl-containing Wittig reagents is in the synthesis of analogues of combretastatin A-4, a potent natural product with significant anticancer and anti-angiogenic properties. The biological activity of combretastatin A-4 is highly dependent on the cis-(Z) geometry of its stilbene core. The Wittig reaction provides a direct route to this crucial structural feature. By employing this compound or similar pyridyl-containing phosphonium salts, medicinal chemists can synthesize novel combretastatin analogues where one of the phenyl rings is replaced by a pyridine ring. This modification can lead to improved pharmacological properties, such as enhanced water solubility and altered binding interactions with tubulin, the biological target of combretastatins.

Broader Applications in Medicinal Chemistry

Beyond the synthesis of combretastatin analogues, this compound serves as a versatile building block for the introduction of the vinylpyridine moiety into a wide range of bioactive molecules.[13] This structural motif is present in numerous compounds with diverse therapeutic applications, including antiviral and anti-inflammatory agents.[14][15] The ability to readily synthesize pyridyl-containing alkenes via the Wittig reaction provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

Conclusion

This compound is a specialized yet highly valuable reagent in the arsenal of the modern synthetic chemist. Its historical roots in the development of the Wittig reaction and its unique structural features, namely the 2-pyridylmethyl group, provide opportunities for nuanced control over reactivity and stereoselectivity. For researchers in drug discovery and development, this phosphonium salt offers a reliable and efficient means to construct complex molecular architectures containing the vinylpyridine scaffold, a motif found in a growing number of biologically active compounds. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the quest for novel therapeutics.

References

- The Wittig Reaction and the Critical Role of Phosphonium Salts like this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-wittig-reaction-and-the-critical-role-of-phosphonium-salts-like-triphenyl-2-pyridylmethyl-phosphonium-chloride-hydrochloride]

- Wittig reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Wittig_reaction]

- The Stereochemistry of the Wittig Reaction - ResearchGate. [URL: https://www.researchgate.net/publication/283227929_The_Stereochemistry_of_the_Wittig_Reaction]

- Wittig Reaction - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/19%3A_Aldehydes_and_Ketones-Nucleophilic_Addition_Reactions/19.11%3A_Nucleophilic_Addition_of_Phosphorus_Ylides-_The_Wittig_Reaction]

- The Wittig Reaction: Preparation of trans-4,4'-bpe. [URL: https://www.csun.edu/~hcchm001/321L/Wittig.pdf]

- Wittig Reaction | Chem-Station Int. Ed. [URL: https://www.chem-station.com/en/reactions-e/2024/04/wittig-reaction.html]

- Wittig reactions of moderate ylides with heteroaryl substituents at the phosphorus atom. [URL: https://www.researchgate.

- The Wittig Reaction: Synthesis of Alkenes. [URL: https://web.mnsu.edu/jasoh/chem331/wittig.pdf]

- One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. [URL: https://www.organic-chemistry.org/abstracts/lit2/263.shtm]

- This compound: A Versatile Reagent. [URL: https://www.chembk.com/en/product/detail/99662-46-1]

- CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents. [URL: https://patents.google.

- CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents. [URL: https://patents.google.

- Specialty Reagents for Medicinal Chemistry: The Importance of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/specialty-reagents-for-medicinal-chemistry-the-importance-of-triphenyl-2-pyridylmethyl-phosphonium-chloride-hydrochloride]

- Triphenyl(2-pyridylmethyl)phosphonium chloride 98 99662-46-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/462136]

- Synthesis, antiviral activity, and pharmacokinetic evaluation of P3 pyridylmethyl analogs of oximinoarylsulfonyl HIV-1 protease inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16504620/]

- One-Pot Phosphate-Mediated Synthesis of Novel 1,3,5-Trisubstituted Pyridinium Salts: A New Family of S. aureus Inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28417945/]

- One–Pot Phosphate-Mediated Synthesis of Novel 1,3,5-Trisubstituted Pyridinium Salts: A New Family of S. aureus Inhibitors - MDPI. [URL: https://www.mdpi.com/1420-3049/22/4/626]

- Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12736544/]

- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7905]

- Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2070465/]

- Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/qo/c7qo00836h]

- Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/1]

- Synthesis and antiviral activity of pyranosylphosphonic acid nucleotide analogues - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8809212/]

- Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity. [URL: https://pubmed.ncbi.nlm.nih.gov/1507204/]

- Synthesis, analgesic and anti-inflammatory activities of some novel pyrazolines derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/22252277/]

- Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15933400/]

- First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c4cc08242a]

- Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32442438/]

- 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/18]

- Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9197669/]

Sources

- 1. One-Pot Phosphate-Mediated Synthesis of Novel 1,3,5-Trisubstituted Pyridinium Salts: A New Family of S. aureus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of pyranosylphosphonic acid nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. 三苯(2-吡啶基甲基)膦氯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. atc.io [atc.io]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

- 15. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Wittig Reaction: Mechanism of Action and Stereochemical Control Using Triphenyl(2-pyridylmethyl)phosphonium Chloride Hydrochloride

Executive Summary

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a robust and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This guide provides an in-depth technical analysis of the Wittig reaction's mechanism of action, with a specific focus on the use of Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride. We will dissect the contemporary mechanistic understanding, moving from the foundational principles to the specific nuances imparted by the heteroaromatic pyridyl moiety. This document explores the critical steps of ylide generation from the dihydrochloride salt, the factors governing stereoselectivity, and the causality behind key experimental choices, providing researchers with the authoritative grounding required for successful application and optimization in complex synthetic campaigns, particularly in drug development where pyridyl scaffolds are prevalent.[3]

The Foundational Wittig Reaction: A Paradigm of Olefination

Discovered by Georg Wittig in 1954, the reaction that bears his name provides a powerful strategic advantage for converting aldehydes and ketones into alkenes.[2] The core of this transformation involves the reaction between a carbonyl compound and a phosphorus ylide (also known as a phosphorane), a species containing a carbanion adjacent to a phosphonium cation.[4] The immense thermodynamic driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which ensures the reaction proceeds to completion.[5][6]